molecular formula C10H9NO3 B147418 N-Phenylmaleamic acid CAS No. 555-59-9

N-Phenylmaleamic acid

Cat. No. B147418
CAS RN: 555-59-9
M. Wt: 191.18 g/mol
InChI Key: WHZLCOICKHIPRL-SREVYHEPSA-N
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Description

N-Phenylmaleamic acid (NPMA), also known as maleanilic acid, is a compound that has been studied in various contexts, including its reaction with other substances and its role in synthesis processes. It is a derivative of maleamic acid with a phenyl group attached, which can undergo further chemical transformations .

Synthesis Analysis

The synthesis of N-Phenylmaleamic acid and its derivatives has been a subject of research. For instance, N-phenylmaleimide, a closely related compound, can be synthesized from the corresponding maleamic acids using heteropolyanion-based ionic liquids as catalysts. This process has been shown to yield high purity products and the catalyst can be reused multiple times without a decrease in yield . Additionally, the synthesis of N-phenylmaleimide has been structurally characterized by X-ray diffraction, confirming the product of the reaction between PhNH2 and maleic anhydride .

Molecular Structure Analysis

The molecular structure of N-phenylmaleamic acid derivatives has been analyzed through various techniques. For example, the crystal and molecular structures of N-phenylmaleimide and its dimethyl derivative have been determined using X-ray diffraction, providing insights into the molecular conformation and the mechanism of their formation .

Chemical Reactions Analysis

N-Phenylmaleamic acid can participate in Michael-type reactions, as demonstrated by its reaction with ethyl cellulose in acetic anhydride, leading to the formation of a cellulose ether. In this reaction, the cyclisation product N-phenylmaleimide was identified as a minor product . Furthermore, the preparation and cyclodehydration of N-substituted phenylmaleamic acids have been characterized by ^1H-NMR, which helps in understanding the conversion of maleamic acids to maleimides .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylmaleamic acid and its derivatives are influenced by their molecular structure. For instance, molecular modeling of related compounds has revealed certain interplanar and bond angles, as well as interatomic distances, which contribute to their bioactivity. This modeling also provides suggestions for future structural modifications to enhance their properties . The NMR spectroscopy study of N-substituted phenylmaleamic acids and their cyclodehydration products offers insights into the electronic effects of substituents and the chemical environment of protons within the molecule .

Scientific Research Applications

Synthesis and Chemical Analysis

  • NPMA and its derivatives have been extensively studied for their synthesis processes. For instance, a study by Liu Xiang-xuan (2004) explored the preparation and cyclodehydration of N-substituted phenylmaleamic acids, utilizing nuclear magnetic resonance spectroscopy for characterization (Liu, 2004).

Reactions with Other Compounds

  • Research by Olatunji, Huang, and Dai (1997) reported the reaction of ethyl cellulose with NPMA in acetic anhydride, resulting in a Michael type of product indicating the potential of NPMA in creating cellulose ethers (Olatunji et al., 1997).

Metabolic Studies

  • NPMA has been implicated in metabolic studies, such as in the work of Behrman (1957, 1976), who synthesized N-formylmaleamic acid, a probable intermediate in the bacterial metabolism of nicotinic acid, by photoisomerization (Behrman, 1957), (Behrman, 1976).

Apoptosis Induction and Anticancer Research

  • Cai, Drewe, and Kasibhatla (2006) discussed the utilization of NPMA in the development of a cell-based phenotypic assay for identifying small molecules that exhibit apoptosis-inducing activities, highlighting its potential in anticancer drug research (Cai et al., 2006).

Biochemical Applications

  • Oliver and Griffiths (1981) used [3H]N-Phenylmaleimide to label the thiol groups of the enzyme protochlorophyllide reductase, demonstrating the biochemical applications of NPMA derivatives (Oliver & Griffiths, 1981).

Molecular and Cellular Biology

  • Pascual et al. (2016) reviewed advances in the biosynthesis and metabolic utilization of phenylalanine in conifer trees, discussing the relevance of NPMA in plant biology (Pascual et al., 2016).

Antimicrobial Activity

  • Ning et al. (2017) investigated the antibacterial mechanism of phenyllactic acid, a derivative of NPMA, against Listeria monocytogenes and Escherichia coli, highlighting its potential as a chemical preservative (Ning et al., 2017).

Material Science and Coordination Chemistry

  • Pasán et al. (2003) synthesized and analyzed a novel copper(II) complex with NPMA, indicating its use in coordination chemistry and materials science (Pasán et al., 2003).

Therapeutic Effects and Proteostasis

  • Kolb et al. (2015) discussed the effects of 4-phenylbutyric acid, a related compound, in maintaining proteostasis and its potential therapeutic effects in various biological systems (Kolb et al., 2015).

Safety And Hazards

N-Phenylmaleamic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

(Z)-4-anilino-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14)/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZLCOICKHIPRL-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876272
Record name Maleanilic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenylmaleamic acid

CAS RN

555-59-9
Record name N-Phenylmaleamic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Maleanilic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maleanilic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5333
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Record name Maleanilic acid
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Record name 4-oxo-4-(phenylamino)isocrotonic acid
Source European Chemicals Agency (ECHA)
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Record name MALEANILIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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